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Compound of Interest

Compound Name: (±)-2-Hydroxyhexanoic--d3 Acid

CAS No.: 1219798-84-1

Cat. No.: B596149 Get Quote

Content Type: Technical Reference & Application Guide Audience: Bioanalytical Chemists,

Metabolic Researchers, and Drug Development Scientists

Executive Summary & Chemical Identity
(±)-2-Hydroxyhexanoic-d3 Acid is a stable isotope-labeled analog of 2-hydroxyhexanoic acid

(also known as

-hydroxycaproic acid). It serves as a critical Internal Standard (IS) in the quantitative analysis of
biological fluids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in the precise quantification of 2-hydroxyhexanoic acid, a metabolite

implicated in Maple Syrup Urine Disease (MSUD), fatty acid oxidation disorders, and bacterial

infections (e.g., Nocardia). The deuterium labeling (

) provides a mass shift distinct from the endogenous analyte while retaining identical
chromatographic behavior, correcting for matrix effects, extraction efficiency, and ionization
suppression.

Chemical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b596149?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

Chemical Name (±)-2-Hydroxyhexanoic-d3 Acid

Synonyms -Hydroxycaproic acid-d3; 2-Hydroxycaproic

acid-d3

Parent CAS 6064-63-7 (Unlabeled)

Labeled CAS
Refer to specific supplier (e.g., 1219798-84-1 for

related isomers)

Molecular Formula

Molecular Weight ~135.18 g/mol (vs. 132.16 g/mol for unlabeled)

Stereochemistry
Racemic (±) mixture of (R)- and (S)-

enantiomers

Solubility Soluble in Methanol, DMSO, Ethyl Acetate

Biological Significance & Metabolic Context
Understanding the endogenous role of the parent compound is essential for designing valid

analytical assays. 2-Hydroxyhexanoic acid is an

-hydroxy acid (AHA) derived from the reduction of 2-ketohexanoic acid (an intermediate in fatty
acid oxidation) or the metabolism of branched-chain amino acids.

Clinical Relevance[6]
Maple Syrup Urine Disease (MSUD): While MSUD is primarily characterized by elevated

branched-chain amino acids (Leucine, Isoleucine, Valine), the accumulation of their

corresponding

-keto and

-hydroxy acids, including hexanoic derivatives, serves as a secondary marker of metabolic
blockages [1].
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Fatty Acid Oxidation Disorders: Elevated urinary excretion of 2-hydroxy dicarboxylic and

monocarboxylic acids often signals defects in mitochondrial

-oxidation.

Infectious Disease Biomarker: 2-Hydroxyhexanoic acid has been identified as a specific

metabolite in the cerebrospinal fluid (CSF) of patients with Nocardia infections, distinguishing

it from other bacterial meningitides [2].

Diagram: Metabolic Pathway & Analytical Relevance
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Figure 1: Metabolic origin of 2-hydroxyhexanoic acid and the integration of the deuterated

standard for analytical detection.

Analytical Application: Internal Standard Protocol
The reliability of quantitative data depends on the "Isotope Dilution" principle. The d3-labeled

standard must be added before any sample manipulation to track recovery.

Why (±)-2-Hydroxyhexanoic-d3?
Co-Elution: The d3 analog elutes at virtually the same retention time as the analyte, ensuring

it experiences the exact same matrix suppression or enhancement in the ion source.

Mass Shift: The +3 Da shift (typically on the terminal methyl group) avoids "cross-talk" with

the naturally occurring M+1 and M+2 isotopes of the analyte.
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Chemical Equivalence: As a racemate (±), it matches the stereochemical profile of the

analyte if a non-chiral column is used, or separates similarly if a chiral method is employed.

Experimental Workflow: GC-MS Quantitation
Methodology: Silylation derivatization is required to convert the polar hydroxyl and carboxyl

groups into volatile trimethylsilyl (TMS) derivatives [3].

Step 1: Sample Preparation[1]
Aliquot: Transfer 100 µL of biological fluid (Plasma, Urine, or CSF) to a glass tube.

Spike IS: Add 10 µL of (±)-2-Hydroxyhexanoic-d3 Acid working solution (e.g., 100 µM in

Methanol).

Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid (

).

Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g

for 5 minutes.

Dry: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under

gas at 40°C.

Step 2: Derivatization
Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS

(Trimethylchlorosilane).

Incubation: Heat at 70°C for 30 minutes. This forms the di-TMS derivative (one TMS on -OH,

one on -COOH).

Reaction:

Step 3: GC-MS Analysis
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.
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Carrier Gas: Helium at 1 mL/min.

Temperature Program: 80°C (1 min)

10°C/min

280°C.

Detection (SIM Mode):

Target (Unlabeled): Monitor m/z 276 (Molecular Ion) or m/z 261 (

). Note: Specific ions depend on fragmentation.

Internal Standard (d3): Monitor m/z 279 (Molecular Ion) or m/z 264 (

).

Diagram: Analytical Workflow
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Figure 2: Step-by-step workflow for the extraction, derivatization, and quantification of 2-

hydroxyhexanoic acid.[2][3]

Technical Considerations & Troubleshooting
Isotopic Purity & Cross-Talk
The d3 standard must have high isotopic purity (>99% D). If the standard contains significant

d0 (unlabeled) impurity, it will contribute to the analyte signal, causing a positive bias in

quantification. Always run a "Blank + IS" sample to check for interference in the analyte

channel.

Stability
Hydroxy acids can undergo intermolecular esterification (forming lactides or oligomers) if stored

in concentrated acidic solutions.

Storage: Store the solid d3 standard at -20°C under desiccated conditions.

Working Solution: Prepare fresh in methanol; avoid aqueous storage for extended periods.

Derivatization Efficiency
Incomplete derivatization leads to poor peak shape and sensitivity.

Moisture Control: BSTFA is moisture-sensitive. Ensure samples are completely dry before

adding the reagent.

Catalyst: The addition of 1% TMCS or Pyridine acts as a catalyst to ensure steric hindrance

at the secondary hydroxyl group is overcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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